1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one
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Overview
Description
1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one is a compound that features a pyrrolidine ring, a methoxyphenyl group, and a dimethylpropanone moietyThe pyrrolidine ring is a versatile scaffold widely used in drug discovery for its ability to enhance the pharmacokinetic and pharmacodynamic properties of molecules .
Preparation Methods
The synthesis of 1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine in N,N-dimethylformamide. The reaction is typically carried out at 40°C for several hours until completion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the dimethylpropanone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring enhances binding affinity through its sp3-hybridization and stereochemistry, allowing for better interaction with target proteins. The methoxyphenyl group contributes to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar compounds to 1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one include:
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Methoxyphenyl compounds: Compounds with methoxyphenyl groups, such as 3-hydroxy-4-methoxyphenyl derivatives, exhibit similar reactivity but differ in their overall structure and applications. The uniqueness of this compound lies in its combination of functional groups, which provides a balance of stability, reactivity, and biological activity.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)15(18)17-10-9-13(11-17)12-5-7-14(19-4)8-6-12/h5-8,13H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRKYXMWPIWSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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